2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
Description
The compound 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide features a benzamide core substituted at the 2-position with a methylsulfonyl group and an N-linked (1-phenyl-1H-tetrazol-5-yl)methyl moiety. Key structural attributes include:
Properties
IUPAC Name |
2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWFYRTRNJDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The benzamide core can be introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The methylsulfonyl group is usually introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights critical differences between the target compound and structurally related analogs:
Key Observations:
Compared to the sulfonic acid in 2-phenylbenzimidazole-5-sulfonic acid (), the methylsulfonyl group is less acidic but retains significant polarity, balancing solubility and membrane permeability .
Bioisosteric Replacements :
- The tetrazole ring in the target compound mimics carboxylate groups but avoids ionization, which could improve oral bioavailability compared to carboxylic acid-containing analogs .
- In contrast, the hydroxyalkyl group in ’s compound acts as an N,O-bidentate directing group for synthetic chemistry, a role less relevant to the target compound’s design .
Synthetic Utility :
- Compounds like those in often employ thioether or heterocyclic substituents for diversified reactivity, whereas the methylsulfonyl group in the target compound may prioritize stability and target affinity .
Biological Activity
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, also known by its IUPAC name, is a complex organic molecule featuring a methylsulfonyl group, a benzamide core, and a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although detailed studies are still limited.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Methylsulfonyl Group : Enhances solubility and may influence metabolic pathways.
- Tetrazole Moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors, potentially modulating their activity. The presence of the tetrazole ring suggests that it may exhibit interactions similar to other tetrazole derivatives, which have been shown to inhibit various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For example, derivatives of tetrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Study on Tetrazole Derivatives : A study demonstrated that certain tetrazole-containing compounds had IC50 values in the low micromolar range against cancer cell lines, suggesting strong cytotoxic effects .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances the anticancer activity of tetrazole derivatives. This insight could be pivotal in optimizing the structure of this compound for improved efficacy .
Antimicrobial Properties
Tetrazoles are also noted for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Comparative Analysis
A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound may confer distinct pharmacological profiles.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Similar Compound A | Structure A | Moderate anticancer activity |
| Similar Compound B | Structure B | High antimicrobial activity |
| This compound | Target Compound | Potentially high efficacy due to unique functional groups |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Tetrazole Ring Formation : Using phenylhydrazine and sodium azide.
- Amide Coupling : Employing DCC and DMAP for the formation of the benzamide bond.
- Sulfonation : Introduction of the methylsulfonyl group via methanesulfonyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
